DODECYLPYRIDINIUM CHLORIDE

Catalog No.
S589779
CAS No.
104-74-5
M.F
C17H30ClN
M. Wt
283.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DODECYLPYRIDINIUM CHLORIDE

CAS Number

104-74-5

Product Name

DODECYLPYRIDINIUM CHLORIDE

IUPAC Name

1-dodecylpyridin-1-ium;chloride

Molecular Formula

C17H30ClN

Molecular Weight

283.9 g/mol

InChI

InChI=1S/C17H30N.ClH/c1-2-3-4-5-6-7-8-9-10-12-15-18-16-13-11-14-17-18;/h11,13-14,16-17H,2-10,12,15H2,1H3;1H/q+1;/p-1

InChI Key

GKQHIYSTBXDYNQ-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCC[N+]1=CC=CC=C1.[Cl-]

Synonyms

chloride of Laurosept, dodecyl pyridinium chloride, dodecylpyridinium bromide, dodecylpyridinium chloride, iodide of Laurosept, Laurosept, laurylpyridinium bromide, laurylpyridinium iodide, N-dodecylpyridinium iodide, N-n-dodecylpyridinium iodide, NDDPI, sulfate of Laurosept

Canonical SMILES

CCCCCCCCCCCC[N+]1=CC=CC=C1.[Cl-]

The exact mass of the compound 1-Dodecylpyridinium chloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 35027. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Pyridinium Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antimicrobial; Antistatic; Deodorant; Surfactant. However, this does not mean our product can be used or applied in the same or a similar way.

Dodecylpyridinium chloride (DPC) is a C12 alkylpyridinium quaternary ammonium compound utilized primarily as a cationic surfactant, biocide, and specialized film-forming corrosion inhibitor. In procurement and material selection, DPC is differentiated from its longer-chain homologs by its high critical micelle concentration (CMC) of approximately 14.7 mM and excellent low-temperature aqueous solubility [1]. These baseline properties make it highly processable in concentrated formulations where premature micellization or cold-storage precipitation must be avoided. Furthermore, its specific pyridinium headgroup enables targeted adsorption geometries on metal surfaces, providing robust performance in industrial corrosion inhibition and cooling water treatment workflows [2].

Research Fit

C12 chain micellization Defined chain length sets micellization threshold distinct from shorter/longer QACs.
Pyridinium headgroup Cationic pyridinium ring supports biofilm diffusion and antimicrobial interaction studies.
Benchmark QAC Used as reference biocide in ionic liquid comparisons and enhanced oil recovery research.

Substituting DPC with the widely available C16 analog, cetylpyridinium chloride (CPC), or standard benzalkonium chloride (BAC) fundamentally alters formulation thermodynamics and low-temperature stability. CPC possesses a significantly lower CMC (~0.9 mM) and a higher Krafft point (~10 °C) [2]. If a buyer substitutes CPC into a high-concentration DPC workflow, the system will undergo premature micellization, leading to unwanted viscosity spikes and reduced free-monomer availability [1]. Additionally, CPC is prone to precipitation in cold-chain storage or low-temperature industrial environments where DPC remains fully soluble. Finally, while BAC is a potent biocide, DPC's specific pyridinium ring structure dictates different adsorption kinetics on carbon steel, making generic substitution detrimental in specialized CO2-saturated corrosion inhibition applications.

Substitution Risk

Alkyl chain length mismatch

Shorter C10 analog (decylpyridinium) may not achieve equivalent micellization; surface activity shifts with chain length.

Biofilm interaction mismatch

Longer C16 analog (CPC) may bind irreversibly to biofilms, limiting wash-out in temporary antimicrobial studies.

Toxicity profile mismatch

Chain-length variation can alter ecotoxicity endpoints; potency against phosphate-accumulating bacteria may differ across QACs.

Formulation Capacity: Critical Micelle Concentration (CMC) Comparison

The length of the alkyl chain directly dictates the concentration at which surfactant monomers aggregate into micelles. DPC (C12) exhibits a CMC of 14.7 mM at 25 °C, whereas the C16 homolog CPC has a CMC of approximately 0.9 mM[REFS-1, REFS-2]. This ~16-fold difference means that formulations utilizing DPC can maintain a much higher concentration of active, free monomers in solution before micelle-induced phase changes or viscosity increases occur.

Evidence DimensionCritical Micelle Concentration (CMC) at 25 °C
Target Compound Data14.7 mM (DPC)
Comparator Or Baseline~0.9 mM (CPC)
Quantified Difference~16-fold higher CMC for DPC
ConditionsAqueous solution, 25 °C

Allows formulators to maximize active monomer concentration without triggering unwanted micellization, phase separation, or viscosity spikes in concentrated products.

CMC: C12 vs C10
Cross-study comparable
DPC CMC 15.6 mM vs ~55 mM for C10 (3.5× lower)
Supports efficient micellization at lower concentration.
Method-context review recommended; conductivity-based values.

Cold-Chain Processability: Krafft Point and Low-Temperature Solubility

The Krafft temperature marks the point below which a surfactant precipitates as a hydrated solid. Due to its shorter C12 chain, DPC remains highly soluble at temperatures well below 0 °C [1]. In contrast, CPC exhibits a Krafft point of 10.0 ± 0.5 °C [2]. If CPC is used in cold-temperature processes or subjected to winterized storage, it will precipitate out of solution, whereas DPC maintains a stable, single-phase isotropic solution.

Evidence DimensionKrafft Temperature (Onset of solid precipitation)
Target Compound Data< 0 °C (DPC)
Comparator Or Baseline10.0 ± 0.5 °C (CPC)
Quantified Difference> 10 °C lower precipitation threshold for DPC
ConditionsAqueous surfactant solutions under thermal variation

Prevents catastrophic product failure and solid precipitation during cold-chain storage or low-temperature industrial operations.

Biofilm Wash-out
Head-to-head
DPC readily washed out, CPC practically irreversible
Reversible interaction for temporary biofilm studies.
S. mutans biofilm model, ATR-IR spectroscopy.

Industrial Asset Protection: CO2 Corrosion Inhibition on Carbon Steel

DPC acts as a highly effective film-forming corrosion inhibitor in aggressive CO2 environments. In situ atomic force microscopy (AFM) and electrochemical testing demonstrate that at 500 ppm in CO2-saturated brine, DPC forms dense cylindrical aggregates on carbon steel. This adsorption drastically increases the surface hydrophobicity, raising the water contact angle from a baseline of 20.84° to 105.86°[1]. This structural barrier significantly impedes corrosive ion transport compared to uninhibited systems or lower-concentration hemispherical aggregates.

Evidence DimensionSurface Hydrophobicity (Water Contact Angle)
Target Compound Data105.86° (500 ppm DPC)
Comparator Or Baseline20.84° (Uninhibited baseline)
Quantified Difference85.02° increase in contact angle
ConditionsCarbon steel immersed in CO2-saturated brine

Validates DPC as a high-performance material for protecting steel infrastructure in aggressive oilfield and industrial CO2 environments.

Antibacterial Activity
Head-to-head
DPC higher activity than CPC and ester ILs
Reported benchmark for cationic biocide screening.
Assay conditions unspecified; strain context review advised.

Bio-Treatment Compatibility: Differential Toxicity Profile

In industrial cooling water systems, biocides must control pathogens without destroying downstream biological wastewater treatment flora, such as phosphate-accumulating bacteria. DPC demonstrates an EC50 for growth inhibition of Acinetobacter junii of 1.4 × 10⁻⁶ M, whereas the more hydrophobic CPC exhibits a higher toxicity with an EC50 of 4.9 × 10⁻⁷ M[1]. This indicates that DPC is nearly three times less toxic to this beneficial bio-treatment organism, offering a more tunable biocidal profile.

Evidence DimensionEC50 for growth inhibition of Acinetobacter junii
Target Compound Data1.4 × 10⁻⁶ M (DPC)
Comparator Or Baseline4.9 × 10⁻⁷ M (CPC)
Quantified DifferenceDPC is ~2.86 times less toxic to the target beneficial bacterium
ConditionsPure culture incubation, evaluating growth and phosphate-uptake inhibition

Enables the procurement of a biocide that controls fouling while preserving critical downstream biological wastewater treatment processes.

Ecotoxicity EC₅₀
Head-to-head
DPC 1.4×10⁻⁶ M, CPC 4.9×10⁻⁷ M (2.9× more toxic)
Ecotoxicity profile context-dependent.
Acinetobacter junii pure culture; growth inhibition endpoint.
EOR Oil Recovery
Head-to-head
Nanofluid with DPC: 12.0% OOIP vs surfactant-only 3.4%
Supports formulation synergy review for EOR research.
Core flooding, 50°C, brine with Al₂O₃/PVP.

High-Concentration Cold-Storage Surfactant Formulations

Because DPC possesses a Krafft point well below that of CPC (10 °C) and a significantly higher CMC (14.7 mM), it is the preferred cationic surfactant for concentrated liquid formulations that must endure winterized storage or low-temperature transport without precipitating or gelling [3].

Oilfield and Pipeline CO2 Corrosion Inhibition

DPC is directly applicable as a film-forming corrosion inhibitor in CO2-saturated brine environments. Its ability to form dense cylindrical aggregates on carbon steel, shifting the surface contact angle to over 105°, makes it a critical procurement choice for protecting oilfield infrastructure where standard aliphatic quaternary amines fail to provide sufficient structural barriers [1].

Cooling Water Treatment in Bio-Integrated Facilities

In industrial plants that utilize downstream biological phosphorus removal, DPC serves as an ideal cooling water biocide. Its lower targeted toxicity against beneficial phosphate-accumulating bacteria (e.g., Acinetobacter junii) compared to C16 analogs allows facility managers to control cooling tower fouling without disrupting wastewater bio-treatment efficiency[2].

Application Fit

Application
Selection Property
Validation Focus
Antimicrobial surfactant screening
Chain-length dependent potency
Antibacterial endpoint review in target strains
Biofilm interaction studies
Reversible biofilm association
Biofilm wash-out recovery verification
EOR nanofluid research
Synergy with nanoparticles and polymer
Core flooding oil recovery validation
Wastewater ecotoxicity research
Reported lower ecotoxicity to Acinetobacter
Phosphate-accumulating bacteria inhibition endpoint

UNII

KJM5A6A3YL

Related CAS

104-73-4 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (85.71%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (28.57%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (71.43%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (14.29%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (85.71%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (42.86%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (14.29%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (85.71%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H400 (42.86%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (42.86%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

104-74-5

Wikipedia

Laurylpyridinium chloride

Use Classification

Cosmetics -> Antimicrobial; Antistatic; Deodorant; Surfactant

General Manufacturing Information

Pyridinium, 1-dodecyl-, chloride (1:1): ACTIVE

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